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molecular formula C9H9F4N B3145807 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine CAS No. 581813-14-1

1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine

Cat. No. B3145807
M. Wt: 207.17 g/mol
InChI Key: JGOIWTAAYYAMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08124634B2

Procedure details

C-Azido-C-(3-fluoro-4-trifluoromethyl-phenyl)-methylamine (0.4 g) was dissolved in methanol (6 mL). The flask was evacuated and filled with nitrogen atmosphere before catalytic amount of Pd/C was added to the flask. The reaction was put under hydrogen atmosphere and stirred at r.t. over night. The flask was evacuated and filled with nitrogen before the reaction mixture was filtered through a celite pad. The solvent was removed and the crude product was purified on a colon (silica, CH2Cl2 followed by CH2Cl2/MeOH, 9:1) yielding 120 mg (34%) of 1-(3-Fluoro-4-trifluoromethyl-phenyl)-ethylamine. 1H NMR δ (CDCl3): 1.42 (3H, d), 4.22 (1H, q), 7.21-7.30 (m, 2H), 7.58 (1H, t).
Name
C-Azido-C-(3-fluoro-4-trifluoromethyl-phenyl)-methylamine
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N([CH:4]([NH2:16])[C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[C:7]([F:15])[CH:6]=1)=[N+]=[N-].[CH3:17]O>>[F:15][C:7]1[CH:6]=[C:5]([CH:4]([NH2:16])[CH3:17])[CH:10]=[CH:9][C:8]=1[C:11]([F:12])([F:13])[F:14]

Inputs

Step One
Name
C-Azido-C-(3-fluoro-4-trifluoromethyl-phenyl)-methylamine
Quantity
0.4 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C1=CC(=C(C=C1)C(F)(F)F)F)N
Name
Quantity
6 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at r.t. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
filled with nitrogen atmosphere before catalytic amount of Pd/C
ADDITION
Type
ADDITION
Details
was added to the flask
CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
filled with nitrogen before the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a celite pad
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the crude product was purified on a colon (silica, CH2Cl2 followed by CH2Cl2/MeOH, 9:1)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1C(F)(F)F)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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